molecular formula C13H16N2O2 B7501191 N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

Katalognummer B7501191
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: PZDZXKDXZFCUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.

Wissenschaftliche Forschungsanwendungen

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR T790M mutations, which account for approximately 50% of acquired resistance to first- and second-generation EGFR TKIs. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has shown promising results in treating brain metastases, which are a common complication of NSCLC.

Wirkmechanismus

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide selectively targets and irreversibly binds to the mutated form of EGFR, which is present in NSCLC patients with T790M mutations. This binding inhibits the activity of EGFR and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has been shown to significantly reduce tumor size and prolong progression-free survival in NSCLC patients with T790M mutations. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has a favorable safety profile compared to first- and second-generation EGFR TKIs, with fewer adverse events such as skin rash and diarrhea.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide in lab experiments is its high selectivity and potency towards mutated EGFR, which allows for more accurate and specific results. However, one limitation is that N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide is not effective in treating NSCLC patients with EGFR wild-type or other mutations, which limits its applicability in certain research areas.

Zukünftige Richtungen

For N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential in treating other types of cancers with EGFR mutations, and developing new generations of EGFR TKIs with improved efficacy and safety profiles. Additionally, further studies are needed to understand the mechanisms of acquired resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide and to develop strategies to overcome this resistance.

Synthesemethoden

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-(azetidin-1-yl)-2-oxoethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Eigenschaften

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10-3-5-11(6-4-10)13(17)14-9-12(16)15-7-2-8-15/h3-6H,2,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDZXKDXZFCUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.